Methyl 1,3-dimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a thiophene substituentThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring and the pyrido[2,3-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives share a similar core structure and are used in similar applications.
Uniqueness
METHYL 1,3-DIMETHYL-2,4-DIOXO-5-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to the combination of the thiophene ring and the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H13N3O4S |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-2,4-dioxo-5-thiophen-2-ylpyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C15H13N3O4S/c1-17-12-11(13(19)18(2)15(17)21)8(10-5-4-6-23-10)7-9(16-12)14(20)22-3/h4-7H,1-3H3 |
InChI Key |
HQARCXFTGRZIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC=CS3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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